An In-depth Technical Guide to Methyl 3-formylbenzoate
An In-depth Technical Guide to Methyl 3-formylbenzoate
CAS Number: 52178-50-4
This technical guide provides a comprehensive overview of Methyl 3-formylbenzoate, a versatile organic compound with significant applications in chemical synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and relevant biological pathways.
Chemical and Physical Properties
Methyl 3-formylbenzoate is a solid organic compound with a molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1][2][3] It is also known by its synonyms, including Methyl benzaldehyde-3-carboxylate and 3-Carbomethoxybenzaldehyde.[1] The compound's key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 52178-50-4 | [1][2][4] |
| Molecular Formula | C₉H₈O₃ | [1][2][3] |
| Molecular Weight | 164.16 g/mol | [1][2][3] |
| Appearance | Solid | [4][5][6] |
| Melting Point | 48-52 °C | [4][5][6] |
| InChI Key | UVSBCUAQEZINCQ-UHFFFAOYSA-N | [1][4][5][6] |
| SMILES | COC(=O)c1cccc(C=O)c1 | [1][4][5][6] |
Spectroscopic Data
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¹H NMR: Expected signals would include a singlet for the methyl ester protons, and multiplets in the aromatic region for the benzene (B151609) ring protons, along with a singlet for the aldehyde proton.
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¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the ester and aldehyde groups, the methyl carbon of the ester, and the aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching of the ester and aldehyde groups, and C-H stretching of the aromatic ring and aldehyde.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.
Synthesis of Methyl 3-formylbenzoate
While specific, detailed industrial synthesis protocols for Methyl 3-formylbenzoate are proprietary, a general laboratory-scale synthesis can be conceptualized based on standard organic chemistry reactions. A plausible synthetic route involves the esterification of 3-formylbenzoic acid with methanol (B129727) in the presence of an acid catalyst.
Applications and Experimental Protocols
Methyl 3-formylbenzoate is a valuable precursor in the synthesis of various bioactive molecules. Key applications include its use in the preparation of porphyrins, enzyme inhibitors, and potential therapeutic agents.
Synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin
Methyl 3-formylbenzoate can be used in the synthesis of meso-Tetrakis(3-carboxyphenyl)porphyrin, a class of compounds with applications in photodynamic therapy and catalysis. The synthesis is typically achieved via the Lindsey condensation method.
Experimental Protocol (Lindsey Porphyrin Synthesis):
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Condensation: A solution of Methyl 3-formylbenzoate and pyrrole (B145914) (in equimolar amounts) in a chlorinated solvent (e.g., dichloromethane) is stirred at room temperature. A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is added to initiate the condensation reaction, leading to the formation of a porphyrinogen (B1241876) intermediate.
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Oxidation: The porphyrinogen is then oxidized to the corresponding porphyrin using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. The reaction mixture is stirred at room temperature until the oxidation is complete, indicated by a color change.
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Purification: The crude porphyrin is purified by column chromatography on silica (B1680970) gel to yield the desired meso-Tetrakis(3-methoxycarbonylphenyl)porphyrin.
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Hydrolysis: The methyl ester groups are subsequently hydrolyzed to carboxylic acids using a base, such as sodium hydroxide, in a mixture of THF and water, followed by acidification to yield meso-Tetrakis(3-carboxyphenyl)porphyrin.
Synthesis of a SENP1 Protease Inhibitor
Methyl 3-formylbenzoate is a key starting material in the synthesis of certain inhibitors of Sentrin-specific protease 1 (SENP1), an enzyme involved in the deSUMOylation pathway. Dysregulation of this pathway is implicated in various diseases, including cancer.
Experimental Protocol (Generalised Reductive Amination):
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A solution of Methyl 3-formylbenzoate and an appropriate amine in a suitable solvent (e.g., methanol or dichloromethane) is stirred.
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A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added to the mixture.
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The reaction is stirred at room temperature until the reductive amination is complete.
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The product is then isolated and purified using standard techniques like extraction and chromatography.
The resulting compound can then be further modified to produce the final SENP1 inhibitor.
Potential Role in Amyloid Deposit Detection
Methyl 3-formylbenzoate is considered a reagent for the detection of amyloid deposits, which are associated with various forms of amyloidosis.[4] While specific protocols are not widely published, the aldehyde functionality allows for its potential use in the development of probes that can bind to amyloid plaques, possibly through the formation of Schiff bases with amine residues within the amyloid aggregates.
Safety and Handling
Methyl 3-formylbenzoate is considered hazardous and should be handled with appropriate safety precautions.
GHS Hazard Information:
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Pictograms: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide [mdpi.com]
- 4. Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]

